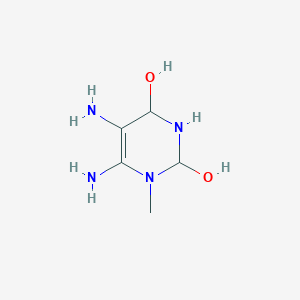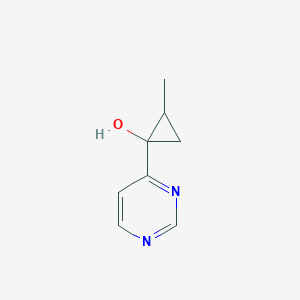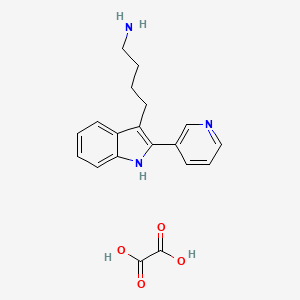![molecular formula C14H9N3 B13112420 1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
1H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indolo[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant attention due to its unique structural framework and diverse applications. This compound is characterized by a fused ring system consisting of an indole and a quinoxaline moiety. The indoloquinoxaline framework is prevalent in various biologically active molecules, making it a valuable target for synthetic and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1H-indolo[2,3-b]quinoxaline typically involves several key methods:
Condensation Reactions: One of the most common synthetic routes involves the condensation of isatin with o-phenylenediamine.
Transition-Metal-Catalyzed Reactions: Modern methods include transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization.
Nanoparticle Catalysis: The use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles has been proposed for the reactions of substituted isatins with o-phenylenediamine under microwave irradiation, leading to high-yield products.
Analyse Chemischer Reaktionen
1H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, which are crucial for its application in redox flow batteries.
Substitution Reactions: Palladium-catalyzed C–N coupling and C–H activation reactions are commonly used to synthesize indoloquinoxaline derivatives.
Cycloaddition Reactions: These reactions are frequently employed in the synthesis of indoloquinoxaline derivatives, often involving isatin and o-phenylenediamine.
Wissenschaftliche Forschungsanwendungen
1H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits antiviral, antitumor, and antidiabetic activities.
Materials Science: Indoloquinoxaline derivatives are used in optoelectronic devices as sensitizers, semiconductors, light-emitting materials, and sensor materials.
Energy Storage: The compound has been evaluated as a low reduction potential and high stability anolyte scaffold for nonaqueous redox flow batteries.
Wirkmechanismus
The mechanism of action of 1H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This interaction stabilizes the DNA duplex, which is crucial for its anticancer and antiviral activities . The compound also affects the balance of intracellular reactive oxygen species (ROS), regulating lipid peroxidation and mitochondrial membrane permeability .
Vergleich Mit ähnlichen Verbindungen
1H-indolo[2,3-b]quinoxaline can be compared with other similar compounds such as:
Ellipticine: A naturally occurring alkaloid with a similar structural framework, known for its antitumor properties.
Indeno[1,2-b]quinoxaline: Another heterocyclic compound with notable applications in various fields of chemistry.
1,2,3-Triazole Derivatives: These compounds exhibit significant antimicrobial, cytostatic, and anti-inflammatory activities.
Eigenschaften
Molekularformel |
C14H9N3 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1H-indolo[2,3-b]quinoxaline |
InChI |
InChI=1S/C14H9N3/c1-2-6-10-9(5-1)13-14(16-10)17-12-8-4-3-7-11(12)15-13/h1-6,8H,7H2 |
InChI-Schlüssel |
UICYEZZCEFNKDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC=C2C1=NC3=C4C=CC=CC4=NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)





![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)

